molecular formula C15H16N2O5S2 B2481751 Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate CAS No. 922624-23-5

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate

Cat. No.: B2481751
CAS No.: 922624-23-5
M. Wt: 368.42
InChI Key: HTIRVUKODBPFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the ethylsulfonyl and benzamido groups in the structure of this compound enhances its potential biological activities and makes it a compound of interest in medicinal chemistry.

Scientific Research Applications

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.

    Biological Research: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological targets. It serves as a model compound for understanding the structure-activity relationships of thiazole-based drugs.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate” is not mentioned in the search results, thiazole derivatives in general have been reported to have different biological properties like anti-inflammatory, antifungal, antihypertensive, and antibacterial . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Future Directions

Thiazole derivatives, including “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate”, have shown promising therapeutic roles. Therefore, future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in medicinal and pharmaceutical fields .

Preparation Methods

The synthesis of Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(4-ethylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-3-22-14(19)12-9-23-15(16-12)17-13(18)10-5-7-11(8-6-10)24(20,21)4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRVUKODBPFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.